3-Methyl-1,7-phenanthroline
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Overview
Description
3-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,7-phenanthroline typically involves the condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic β-diketones in the presence of a suitable catalyst . The reaction is carried out in a solvent such as butyl alcohol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phenanthroline ring system.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced phenanthroline derivatives, and substituted phenanthroline compounds with various functional groups .
Scientific Research Applications
3-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can influence various biochemical pathways and molecular targets:
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied parent compound known for its strong metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination chemistry but different electronic properties.
3-Methyl-6-nitro-1,10-phenanthroline: A derivative with enhanced biological activity due to the presence of a nitro group.
Uniqueness of 3-Methyl-1,7-phenanthroline:
- The introduction of a methyl group at the 3-position provides unique steric and electronic effects, influencing the compound’s reactivity and stability.
- Its ability to form stable metal complexes with distinct properties makes it valuable for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
61351-91-5 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-7-10-4-5-12-11(3-2-6-14-12)13(10)15-8-9/h2-8H,1H3 |
InChI Key |
KNQUWKKJGBFPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 |
Origin of Product |
United States |
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